molecular formula C20H22FNO2 B5963380 2-benzyl-4-[3-(4-fluorophenyl)propanoyl]morpholine

2-benzyl-4-[3-(4-fluorophenyl)propanoyl]morpholine

Cat. No. B5963380
M. Wt: 327.4 g/mol
InChI Key: ZFUTXVWYNDIDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-[3-(4-fluorophenyl)propanoyl]morpholine, commonly known as BFPM, is a chemical compound with potential therapeutic applications in the field of neuroscience. BFPM belongs to the class of morpholine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of BFPM is not fully understood. However, it has been proposed that BFPM exerts its neuroprotective and neurorestorative effects by modulating the levels of various neurotransmitters such as dopamine, serotonin, and glutamate. BFPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
BFPM has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. BFPM has also been shown to decrease the levels of glutamate, which is involved in excitotoxicity and neuronal damage. In addition, BFPM has been shown to increase the expression of BDNF, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BFPM has a number of advantages for lab experiments. It is a stable and easy to handle compound, which makes it suitable for in vitro and in vivo studies. BFPM is also highly selective for its target receptors, which reduces the risk of off-target effects. However, BFPM has some limitations for lab experiments. It has a relatively short half-life, which limits its effectiveness in long-term studies. In addition, BFPM has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BFPM. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is to investigate the use of BFPM in combination with other drugs for the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of BFPM and its potential therapeutic applications.

Synthesis Methods

The synthesis of BFPM involves the reaction of 3-(4-fluorophenyl)propanoic acid with benzylamine and morpholine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields BFPM as a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

BFPM has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective and neurorestorative effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BFPM has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-9-6-16(7-10-18)8-11-20(23)22-12-13-24-19(15-22)14-17-4-2-1-3-5-17/h1-7,9-10,19H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUTXVWYNDIDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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